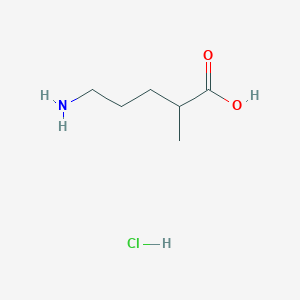

5-Amino-2-methylpentanoic acid hydrochloride

Description

Properties

IUPAC Name |

5-amino-2-methylpentanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-5(6(8)9)3-2-4-7;/h5H,2-4,7H2,1H3,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFLZPAPTADPTHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCN)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-Amino-2-methylpentanoic acid hydrochloride chemical properties

An In-depth Technical Guide to 5-Amino-2-methylpentanoic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a non-proteinogenic amino acid derivative that serves as a valuable building block in modern medicinal chemistry and drug discovery. Its bifunctional nature, possessing both a primary amine and a carboxylic acid on a methylated aliphatic scaffold, makes it a versatile intermediate for synthesizing more complex molecules and libraries of compounds. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, its anticipated spectroscopic profile, and its potential applications in pharmaceutical development, contextualized with insights for researchers in the field.

Introduction: The Role of Modified Amino Acids in Drug Design

The therapeutic landscape is continually evolving, with a persistent demand for novel chemical entities that exhibit improved potency, selectivity, and pharmacokinetic profiles. Non-canonical amino acids, such as 5-Amino-2-methylpentanoic acid, represent a critical class of building blocks that introduce structural diversity beyond the 20 proteinogenic amino acids.[1] Incorporating such scaffolds can impart unique conformational constraints, alter lipophilicity, and provide new vectors for interacting with biological targets. The hydrochloride salt form of this particular amino acid enhances its aqueous solubility and stability, making it more amenable to handling and use in various synthetic protocols compared to its free base.[2][3] Its structural motifs are found in precursors to sophisticated pharmaceuticals, highlighting its relevance for professionals engaged in the synthesis of novel therapeutics.[4][5]

Chemical Identity and Molecular Structure

A precise understanding of a molecule's identity is fundamental to all subsequent research and development.

Identifiers

-

IUPAC Name: 5-amino-2-methylpentanoic acid;hydrochloride[6]

-

Synonyms: 5-amino-2-methyl-pentanoic acid hydrochloride, CS-0224463[6][9]

Molecular Structure

The structure consists of a five-carbon pentanoic acid backbone. A methyl group is located at the alpha-position (C2) relative to the carboxyl group, and a primary amino group is at the terminal position (C5). The hydrochloride salt is formed by the protonation of the primary amine.

Caption: Proposed workflow for the synthesis of the target compound.

Step-by-Step Methodology (Self-Validating Protocol)

-

Reductive Amination:

-

To a solution of ethyl 2-methyl-5-oxopentanoate in methanol (MeOH), add ammonium acetate (NH₄OAc, ~5-10 equivalents).

-

Stir the mixture at room temperature for 1-2 hours to allow for imine formation. The progress can be monitored by TLC or GC-MS, observing the disappearance of the starting ketone.

-

Cool the reaction to 0°C and add sodium cyanoborohydride (NaBH₃CN, ~1.5-2 equivalents) portion-wise. Causality: NaBH₃CN is a mild reducing agent that selectively reduces the protonated imine over the ketone, preventing side reactions.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction carefully with dilute HCl, perform a standard aqueous workup, and extract the product ester. Purify via column chromatography.

-

-

Ester Hydrolysis (Saponification):

-

Dissolve the purified ethyl 5-amino-2-methylpentanoate intermediate in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (LiOH, ~2-3 equivalents) and stir at room temperature until TLC analysis confirms the complete consumption of the ester. Trustworthiness: LiOH is effective for saponification and typically results in clean conversions with minimal side products.

-

Acidify the reaction mixture to a pH of ~6-7 with aqueous HCl to neutralize the carboxylate. The free-base amino acid may be isolated at this stage if desired.

-

-

Hydrochloride Salt Formation:

-

Dissolve the crude free-base amino acid in a minimal amount of a suitable solvent like methanol or isopropanol.

-

Add a stoichiometric amount (1.0-1.1 equivalents) of a solution of HCl in a non-polar solvent (e.g., 2M HCl in diethyl ether or 4M HCl in 1,4-dioxane) dropwise with stirring.

-

The hydrochloride salt will typically precipitate out of the solution. The solid can be collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield the final product.

-

Biological Context and Potential Applications

While this compound itself does not have widely reported direct biological activity, its value lies in its role as a sophisticated chemical building block.

-

Scaffold for Drug Candidates: Its structure is an analogue of amino acids used in the synthesis of potent enzyme inhibitors. For example, related aminopentanoic acid derivatives are key components of Neprilysin (NEP) inhibitors, a class of drugs used to treat heart failure. [4]The methyl group provides a stereocenter and a point of steric differentiation that can be crucial for optimizing binding affinity and selectivity to a target enzyme's active site.

-

Prodrug Development: Amino acids are frequently used as promoieties to improve the pharmaceutical properties of parent drugs. [1]The primary amine of this molecule can be coupled to a drug containing a carboxylic acid, potentially improving its absorption via amino acid transporters in the gastrointestinal tract. [1]

-

Peptidomimetics and Library Synthesis: This compound can be incorporated into peptide sequences to create peptidomimetics with enhanced stability against proteolytic degradation. The unique side chain can explore different chemical space compared to natural amino acids, making it a valuable component for generating diverse compound libraries for high-throughput screening.

Safety and Handling

As a research chemical, proper handling is essential to ensure laboratory safety.

-

GHS Hazard Classification:

-

Pictogram: GHS07 (Warning) [9] * Hazard Statements:

-

H315: Causes skin irritation. [6] * H319: Causes serious eye irritation. [6] * H335: May cause respiratory irritation. [6] * Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). [6]

-

-

-

Recommendations:

-

Handle in a well-ventilated fume hood.

-

Use standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in drug discovery. Its defined structure, predictable chemical reactivity, and enhanced solubility make it a reliable building block for constructing novel molecular architectures. While direct biological data is sparse, its structural relationship to components of clinically significant drugs provides a strong rationale for its inclusion in synthetic programs targeting a range of therapeutic areas. By understanding its fundamental properties and synthetic accessibility, researchers can effectively leverage this compound to advance the frontiers of medicinal chemistry.

References

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 19904999, 5-Amino-2-methylpentanoic acid. [Link]

-

NP-MRD. 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0230265). [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0003355). [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0031580). [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 71757391, this compound. [Link]

-

Chongqing Chemdad Co., Ltd. (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)aMino)-2-Methylpentanoic acid. [Link]

- Google Patents. US9206116B2 - Process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid.

-

PhytoBank. 1H NMR Spectrum (PHY0086543). [Link]

-

PubMed. Synthesis and Biological Evaluation of Amino Acid and Peptide Conjugates of 5-Bromovaleric Acid. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 55284073, (S)-5-Amino-2-methylpentanoic acid. [Link]

-

precisionFDA. 4-AMINO-5-(BIPHENYL-4-YL)-2-METHYLPENTANOIC ACID ETHYL ESTER HYDROCHLORIDE, (2R,4S)-. [Link]

-

Santos, C., et al. (2019). Amino Acids in the Development of Prodrugs. MDPI. [Link]

-

MDPI. Special Issue “Advances in Drug Discovery and Synthesis”. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 138, 5-Aminovaleric acid. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Buy Pentanoic acid, 5-amino-2-methyl-, methyl ester, hydrochloride | 878497-58-6 [smolecule.com]

- 3. benchchem.com [benchchem.com]

- 4. US9206116B2 - Process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid - Google Patents [patents.google.com]

- 5. (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)aMino)-2-Methylpentanoic acid | 1012341-50-2 [chemicalbook.com]

- 6. This compound | C6H14ClNO2 | CID 71757391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. theclinivex.com [theclinivex.com]

- 8. biosynth.com [biosynth.com]

- 9. chemscene.com [chemscene.com]

An In-Depth Technical Guide to 5-Amino-2-methylpentanoic acid hydrochloride (CAS 1423023-83-9)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Amino-2-methylpentanoic acid hydrochloride, a novel amino acid derivative. As a compound of interest in medicinal chemistry and pharmacological research, this document synthesizes its chemical properties, a proposed synthetic route, analytical methodologies, and a discussion of its potential biological significance based on structurally related molecules.

Introduction and Chemical Identity

This compound is a derivative of pentanoic acid featuring both an amino and a methyl functional group.[1][2] Its structure as a non-proteinogenic amino acid analogue makes it a compelling candidate for investigation in various biological systems. The hydrochloride salt form generally enhances the compound's stability and solubility in aqueous media, facilitating its use in experimental settings.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding the compound's behavior in different experimental conditions, from dissolution for in vitro assays to its potential absorption and distribution in vivo.

| Property | Value | Source |

| CAS Number | 1423023-83-9 | [1][4] |

| Molecular Formula | C₆H₁₄ClNO₂ | [1] |

| Molecular Weight | 167.63 g/mol | [1][5] |

| IUPAC Name | 5-amino-2-methylpentanoic acid;hydrochloride | [1] |

| SMILES | CC(CCCN)C(=O)O.Cl | [1] |

| Topological Polar Surface Area (TPSA) | 63.32 Ų | [5] |

| logP (Predicted) | 0.8678 | [5] |

Synthesis and Purification

Proposed Synthetic Pathway: Malonic Ester Synthesis

The rationale for selecting the malonic ester synthesis is its versatility in forming substituted carboxylic acids.[6][7] This pathway allows for the sequential introduction of the required alkyl groups to the malonic ester scaffold, followed by hydrolysis and decarboxylation to yield the target amino acid.

Caption: Proposed synthesis of this compound via malonic ester synthesis.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative procedure based on established chemical principles.[6][7][8][9] Researchers should optimize these conditions as necessary.

Step 1: Alkylation of Diethyl Malonate with 1,3-Dibromopropane

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.

-

Cool the solution to room temperature and add diethyl malonate dropwise with stirring.

-

Add an excess of 1,3-dibromopropane to the reaction mixture and reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the mixture, filter off the sodium bromide precipitate, and remove the excess ethanol and unreacted dibromopropane by distillation.

-

Purify the resulting diethyl 2-(3-bromopropyl)malonate by vacuum distillation.

Step 2: Methylation of Diethyl 2-(3-bromopropyl)malonate

-

Prepare a fresh solution of sodium ethoxide in absolute ethanol.

-

Add the purified diethyl 2-(3-bromopropyl)malonate to the sodium ethoxide solution.

-

Add methyl iodide dropwise and reflux the mixture until the reaction is complete as indicated by TLC.

-

Work up the reaction as described in Step 1 to isolate diethyl 2-methyl-2-(3-bromopropyl)malonate.

Step 3: Introduction of the Amino Group via Gabriel Synthesis

-

Dissolve the diethyl 2-methyl-2-(3-bromopropyl)malonate in dimethylformamide (DMF).

-

Add potassium phthalimide to the solution and heat the mixture with stirring. The phthalimide anion acts as a nucleophile, displacing the bromide to form diethyl 2-methyl-2-(3-phthalimidopropyl)malonate.

-

After the reaction is complete, pour the mixture into water and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

Step 4: Hydrolysis and Decarboxylation

-

Reflux the diethyl 2-methyl-2-(3-phthalimidopropyl)malonate with a strong acid, such as concentrated hydrobromic acid. This step accomplishes both the hydrolysis of the esters and the phthalimide group, as well as the decarboxylation of the resulting malonic acid derivative.

-

After cooling, the phthalic acid will precipitate and can be removed by filtration.

-

The aqueous solution containing the crude 5-Amino-2-methylpentanoic acid is then neutralized with a base (e.g., sodium hydroxide) to its isoelectric point to precipitate the amino acid.

-

The precipitated amino acid is collected by filtration, washed with cold water, and dried.

Step 5: Formation of the Hydrochloride Salt

-

Suspend the purified 5-Amino-2-methylpentanoic acid in a suitable anhydrous solvent, such as diethyl ether.

-

Bubble dry hydrogen chloride gas through the suspension, or add a solution of HCl in ether, with stirring until the precipitation of the hydrochloride salt is complete.

-

Collect the white solid by filtration, wash with anhydrous ether, and dry under vacuum to yield this compound.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following are proposed analytical methods based on standard techniques for similar molecules.[10][11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

¹H NMR (Predicted):

-

δ ~1.2 ppm (doublet, 3H): Methyl group at the C2 position, coupled to the C2 proton.

-

δ ~1.5-1.9 ppm (multiplet, 4H): Methylene protons at the C3 and C4 positions.

-

δ ~2.5 ppm (multiplet, 1H): Proton at the C2 position.

-

δ ~3.0 ppm (triplet, 2H): Methylene protons at the C5 position, adjacent to the amino group.

-

δ ~8.0-8.5 ppm (broad singlet, 3H): Protons of the ammonium group (-NH₃⁺).

-

δ ~12.0-13.0 ppm (broad singlet, 1H): Proton of the carboxylic acid group.

¹³C NMR (Predicted):

-

δ ~15-20 ppm: Methyl carbon at the C2 position.

-

δ ~25-35 ppm: Methylene carbons at the C3 and C4 positions.

-

δ ~40-45 ppm: Methine carbon at the C2 position.

-

δ ~40-45 ppm: Methylene carbon at the C5 position.

-

δ ~175-180 ppm: Carbonyl carbon of the carboxylic acid.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be suitable for assessing the purity of this compound.

Proposed HPLC Method:

-

Column: C18 (e.g., 4.6 x 150 mm, 5 µm).[11]

-

Mobile Phase: A gradient of 0.1% trifluoroacetic acid (TFA) in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B).

-

Flow Rate: 1.0 mL/min.[11]

-

Detection: UV at 210 nm (for the carboxylic acid group) or derivatization with a fluorogenic agent (e.g., o-phthalaldehyde) for enhanced sensitivity.[11]

-

Column Temperature: 30 °C.[11]

-

Injection Volume: 10 µL.[11]

Caption: A typical workflow for the HPLC analysis of this compound.

Potential Biological Activity and Applications (Hypothetical)

Given the novelty of this compound, its specific biological activities have not been extensively reported. However, by examining structurally similar molecules, we can hypothesize potential areas of pharmacological interest.

Analogue-Based Postulations

-

GABA Receptor Modulation: Structurally similar amino acids, such as pregabalin and gabapentin, are known to interact with the α2δ subunit of voltage-gated calcium channels, which in turn modulates the activity of the GABAergic system. A structurally similar compound, 5-Amino-2,2-dimethylpentanoic acid hydrochloride, is suggested to have activity at GABA receptors.[13] It is plausible that this compound could exhibit similar neuro-modulatory effects, making it a candidate for investigation in epilepsy, neuropathic pain, and anxiety disorders.

-

Enzyme Inhibition: Non-proteinogenic amino acids can act as inhibitors of various enzymes. For instance, derivatives of amino-pentanoic acid have been shown to inhibit enzymes like neuronal nitric oxide synthase.[13] Depending on its three-dimensional conformation, this compound could potentially fit into the active site of specific enzymes, leading to their inhibition.

-

Antimicrobial Activity: Some amino acid derivatives possess antimicrobial properties.[14] The structural features of this compound could allow it to interfere with metabolic pathways in bacteria or fungi that are not present in mammals, offering a potential avenue for the development of new anti-infective agents.

-

Tumor Imaging: Radiolabeled amino acids are utilized as tracers in positron emission tomography (PET) for brain tumor imaging.[15][16] The synthesis and biological evaluation of fluorinated derivatives of 2-amino-2-methylpentanoic acid have been explored for this purpose.[15][16] This suggests that 5-Amino-2-methylpentanoic acid could serve as a scaffold for the development of novel PET tracers.

It is imperative to underscore that these are speculative applications based on the activities of structurally related compounds. Rigorous experimental validation is required to determine the actual biological profile of this compound.

Safety and Handling

Based on GHS classifications, this compound is considered a hazardous substance.[1]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Measures: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (gloves, safety glasses, lab coat). Handling should be performed in a well-ventilated area or a fume hood to avoid inhalation of dust.

Conclusion

This compound is a compound with potential for further investigation in the fields of medicinal chemistry and pharmacology. This guide has provided a comprehensive overview of its chemical properties, a plausible synthetic route, and proposed analytical methods. The discussion of its potential biological activities, based on structural analogies, highlights promising avenues for future research. As with any novel compound, further experimental work is necessary to fully elucidate its synthetic accessibility, analytical profile, and pharmacological effects.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71757391, this compound. Retrieved January 19, 2026, from [Link].

-

Wikipedia. (n.d.). Leucine. Retrieved January 19, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19904999, 5-Amino-2-methylpentanoic acid. Retrieved January 19, 2026, from [Link].

-

Study.com. (n.d.). Show how to use a malonic ester synthesis to prepare the given compound: 2-Methylpentanoic acid. Retrieved January 19, 2026, from [Link]

-

AK Lectures. (2014, July 22). Gabriel Malonic Ester Synthesis [Video]. YouTube. [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis, Radiolabeling, and Biological Evaluation of (R)- and (S)-2-Amino-5-[18F]fluoro-2-methylpentanoic Acid ((R)-, (S)-[18F]FAMPe) as Potential Positron Emission Tomography Tracers for Brain Tumors. Retrieved January 19, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 55284073, (S)-5-Amino-2-methylpentanoic acid. Retrieved January 19, 2026, from [Link].

-

ACS Publications. (n.d.). Synthesis, Radiolabeling, and Biological Evaluation of (R)- and (S)-2-Amino-5-[18F]fluoro-2-methylpentanoic Acid ((R)-, (S)-[18F]FAMPe) as Potential Positron Emission Tomography Tracers for Brain Tumors. Journal of Medicinal Chemistry. Retrieved January 19, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0003355). Retrieved January 19, 2026, from [Link]

- Google Patents. (n.d.). CN101323598B - Preparation method of 5, 5-diethyl malonylurea.

-

ResearchGate. (n.d.). VALIDATED HPLC METHOD FOR DETERMINITION OF 5-AMINO- 2-METHYL BENZOIC ACID IN CANAGLIFLOZIN DRUG SUBSTANCES. Retrieved January 19, 2026, from [Link]

-

Master Organic Chemistry. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved January 19, 2026, from [Link]

-

Wikipedia. (n.d.). Diethyl malonate. Retrieved January 19, 2026, from [Link]

-

MDPI. (n.d.). Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. Retrieved January 19, 2026, from [Link]

-

Study.com. (n.d.). Outline syntheses of each of the following from diethyl malonate and any other required reagents. Retrieved January 19, 2026, from [Link]

-

PubMed. (n.d.). Synthesis and Biological Evaluation of Amino Acid and Peptide Conjugates of 5-Bromovaleric Acid. Retrieved January 19, 2026, from [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for 5-Aminopentanoic acid (HMDB0003355). Retrieved January 19, 2026, from [Link]

-

MDPI. (2023, October 16). Design, Synthesis, and Biological Evaluation of a Novel [18F]-Labeled Arginine Derivative for Tumor Imaging. Retrieved January 19, 2026, from [Link]

-

MDPI. (2024, December 19). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Retrieved January 19, 2026, from [Link]

-

Global Research Online. (2011, March 28). PREPARATION OF 2-AMINO-5-METHYLPHENOL DERIVATIVES DETECTED BY GCMS AND ITS ANTIBACTERIAL ACTIVITY. Retrieved January 19, 2026, from [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0230265). Retrieved January 19, 2026, from [Link]

-

Chemistry Steps. (n.d.). Malonic Ester Synthesis. Retrieved January 19, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0031580). Retrieved January 19, 2026, from [Link]

-

YouTube. (2020, July 25). There are two paths for the preparation of 2-methyl pentanoic acid (III) from pentan-2-ol (I).. Retrieved January 19, 2026, from [Link]

-

SIELC Technologies. (n.d.). HPLC Analysis of Active Drug and Amino Acids in a Formulation. Retrieved January 19, 2026, from [Link]

Sources

- 1. This compound | C6H14ClNO2 | CID 71757391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Amino-2-methylpentanoic acid | C6H13NO2 | CID 19904999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy Pentanoic acid, 5-amino-2-methyl-, methyl ester, hydrochloride | 878497-58-6 [smolecule.com]

- 4. biosynth.com [biosynth.com]

- 5. chemscene.com [chemscene.com]

- 6. homework.study.com [homework.study.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. HPLC Analysis of Active Drug and Amino Acids in a Formulation | SIELC Technologies [sielc.com]

- 13. benchchem.com [benchchem.com]

- 14. Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents [mdpi.com]

- 15. Synthesis, Radiolabeling, and Biological Evaluation of (R)- and (S)-2-Amino-5-[18F]fluoro-2-methylpentanoic Acid ((R)-, (S)-[18F]FAMPe) as Potential Positron Emission Tomography Tracers for Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 5-Amino-2-methylpentanoic Acid Hydrochloride: Structure, Properties, and Analytical Considerations

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Niche Research Chemical

5-Amino-2-methylpentanoic acid hydrochloride is a fascinating, yet sparsely documented, amino acid derivative. While its structural analogues have found applications in significant pharmaceutical compounds, this particular molecule remains largely in the realm of specialized research. This guide aims to provide a comprehensive overview of its molecular structure, known properties, and the analytical methodologies pertinent to its study. It is crafted with the understanding that for many niche compounds, a thorough understanding of related structures and general principles is paramount for advancing research and development. This document will therefore not only present the available data on the title compound but also provide context through analogous molecules and established analytical techniques for amino acids.

Molecular Structure and Chemical Identity

This compound is a chiral, non-proteinogenic amino acid. Its structure features a pentanoic acid backbone with a methyl group at the alpha-position (C2) and an amino group at the delta-position (C5). The hydrochloride salt form enhances its stability and aqueous solubility.

Key Identifiers and Physicochemical Properties

A summary of the key identifiers and computed physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 1423023-83-9 | [1][2] |

| Molecular Formula | C₆H₁₄ClNO₂ | [1][2] |

| Molecular Weight | 167.63 g/mol | [1][2] |

| IUPAC Name | 5-amino-2-methylpentanoic acid;hydrochloride | [3] |

| SMILES | CC(CCCN)C(=O)O.Cl | [3] |

| InChIKey | LFLZPAPTADPTHP-UHFFFAOYSA-N | [3] |

| Topological Polar Surface Area (TPSA) | 63.32 Ų | [2] |

| logP (computed) | 0.8678 | [2] |

| Appearance | White crystalline solid | [4] |

| Solubility | Soluble in water | [4] |

Table 1: Chemical Identifiers and Physicochemical Properties

Stereochemistry: A Critical Consideration

The presence of a chiral center at the C2 position means that 5-Amino-2-methylpentanoic acid can exist as two enantiomers: (S)-5-amino-2-methylpentanoic acid and (R)-5-amino-2-methylpentanoic acid.

Figure 1: Enantiomers of 5-Amino-2-methylpentanoic acid.

In drug development, the specific stereoisomer of a chiral molecule is of utmost importance, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. For instance, the activity of many drugs is stereoselective, with only one enantiomer being responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects.

Synthesis and Chemical Reactivity

Potential Synthetic Routes

A plausible approach to the synthesis of 5-Amino-2-methylpentanoic acid would involve the construction of the carbon skeleton followed by the introduction of the amino and carboxylic acid functionalities. The hydrochloride salt is typically formed in the final step by treating the free base with hydrochloric acid.

A related compound, the methyl ester of this compound, is synthesized by the esterification of 5-amino-2-methylpentanoic acid with methanol in the presence of an acid catalyst, followed by treatment with hydrochloric acid to form the hydrochloride salt.[4]

For stereospecific synthesis, methods such as asymmetric hydrogenation of a suitable precursor could be employed, similar to strategies used for other chiral amino acids.

Chemical Reactivity

As a bifunctional molecule, this compound exhibits reactivity characteristic of both carboxylic acids and primary amines.

-

Esterification: The carboxylic acid group can be esterified, typically under acidic conditions.

-

Amide Bond Formation: The amino group can react with carboxylic acids or their derivatives to form amides. This is a fundamental reaction in peptide synthesis.

-

N-Acylation: The amino group can be acylated using acyl halides or anhydrides.

Figure 2: Key reactions of 5-Amino-2-methylpentanoic acid.

Applications in Research and Drug Development

This compound is primarily utilized as a research chemical and a building block in organic synthesis.[4] Its structural similarity to biologically active molecules suggests its potential as an intermediate in the synthesis of novel pharmaceutical compounds.

For example, a structurally related compound, (2R,4S)-4-amino-5-(biphenyl-4-yl)-2-methylpentanoic acid, is a key intermediate in the synthesis of Sacubitril, a neprilysin inhibitor used in the treatment of heart failure.[5] This highlights the potential of the 5-amino-2-methylpentanoic acid scaffold in medicinal chemistry.

The parent compound, 5-aminovaleric acid, is a weak agonist of the GABA receptor, suggesting that derivatives of this structure could be explored for their potential effects on the central nervous system.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity, purity, and stereochemistry of this compound. While experimental data for this specific compound is scarce in the public domain, standard analytical techniques for amino acids are well-established.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The ¹H NMR spectrum would be expected to show characteristic signals for the methyl group, the methylene protons of the pentyl chain, and the methine proton at C2. The chemical shifts would be influenced by the protonation state of the amino and carboxylic acid groups. Predicted ¹³C NMR data for a related compound, (±)-2-Methylpentanoic acid, is available and can serve as a reference point.[6]

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretch of the ammonium group, and the C=O stretch of the carbonyl group.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of amino acids. Due to the lack of a strong chromophore in 5-Amino-2-methylpentanoic acid, derivatization is typically required for UV or fluorescence detection.

Common Derivatization Reagents for Amino Acid Analysis:

-

Ninhydrin: Reacts with primary and secondary amines to produce a colored product, detectable by UV-Vis spectroscopy.[7]

-

o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form fluorescent isoindole derivatives.[8]

-

Phenylisothiocyanate (PITC): Reacts with amino acids to form phenylthiocarbamyl (PTC) derivatives, which are UV-active.[8]

A general workflow for the HPLC analysis of amino acids is as follows:

Figure 3: General workflow for HPLC analysis of amino acids.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a substance that causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

Recommended Precautionary Measures:

-

Use in a well-ventilated area.

-

Wear protective gloves, eye protection, and a face shield.

-

Avoid breathing dust.

-

Store in a dry, well-sealed container.

Conclusion and Future Outlook

This compound represents a molecule with untapped potential. Its structural features and the proven success of its analogues in drug development suggest that it could serve as a valuable building block for the synthesis of novel therapeutic agents. However, the current lack of comprehensive public data underscores the need for further research to fully characterize its chemical, physical, and biological properties. As synthetic methodologies and analytical techniques continue to advance, it is likely that a clearer picture of this and other niche research chemicals will emerge, paving the way for new discoveries in medicinal chemistry and beyond.

References

-

AminoAcids.com. Hydrolyzed Amino Acid Analysis by Dedicated HPLC Amino Acid Analyzers. Available at: [Link]

-

AminoAcids.com. Total Hydrolyzed Amino Acid Analysis by HPLC. Available at: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

- Rutledge, J. C., & Rudy, J. (1987). HPLC qualitative amino acid analysis in the clinical laboratories.

-

Butterworth Laboratories Ltd. Amino Acid Analysis By HPLC. Available at: [Link]

-

NP-MRD. 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0230265). Available at: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0031580). Available at: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0003355). Available at: [Link]

-

PubChem. 5-Amino-2-methylpentanoic acid. National Center for Biotechnology Information. Available at: [Link]

- Google Patents. US9206116B2 - Process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid.

- Google Patents. Process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid.

-

PubChem. (S)-5-Amino-2-methylpentanoic acid. National Center for Biotechnology Information. Available at: [Link]

- Indian Journal of Chemistry. (2010). Note An efficient total synthesis of (±)-pregabalin. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 49B(1), 106-109.

-

precisionFDA. 4-AMINO-5-(BIPHENYL-4-YL)-2-METHYLPENTANOIC ACID ETHYL ESTER HYDROCHLORIDE, (2R,4S)-. Available at: [Link]

-

Human Metabolome Database. Showing metabocard for 5-Aminopentanoic acid (HMDB0003355). Available at: [Link]

- MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 22(12), 2153.

-

ResearchGate. FTIR-ATR spectra of a) ACVA; b) CPP and c) APP. Available at: [Link]

-

NIST WebBook. Pentanoic acid, 2-methyl-, methyl ester. Available at: [Link]

-

PubChem. 5-Amino-2-(cyclopentylmethyl)pentanoic acid. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. FTIR spectra of 2-amino-5-methylpyridine and the complex. Available at: [Link]

-

PubChem. 5-Aminovaleric acid. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound | C6H14ClNO2 | CID 71757391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy Pentanoic acid, 5-amino-2-methyl-, methyl ester, hydrochloride | 878497-58-6 [smolecule.com]

- 5. (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)aMino)-2-Methylpentanoic acid | 1012341-50-2 [chemicalbook.com]

- 6. hmdb.ca [hmdb.ca]

- 7. butterworth-labs.co.uk [butterworth-labs.co.uk]

- 8. usp.org [usp.org]

An In-depth Technical Guide to the Synthesis of 5-Amino-2-methylpentanoic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthetic pathways for producing 5-Amino-2-methylpentanoic acid hydrochloride, a valuable building block in pharmaceutical research and development. The methodologies detailed herein are presented with a focus on chemical logic, procedural safety, and reproducibility, reflecting field-proven insights for practical application in a laboratory setting.

Introduction: Significance of this compound

This compound is a non-proteinogenic amino acid derivative. Its structural features, including a primary amino group and a carboxylic acid moiety with a methyl substituent at the alpha position, make it a versatile intermediate in the synthesis of more complex molecules. In the pharmaceutical industry, such structures are of significant interest for the development of novel therapeutic agents, including enzyme inhibitors and peptide mimetics. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various chemical reactions and biological assays.[1]

Chemical Structure and Properties:

| Property | Value |

| Molecular Formula | C₆H₁₄ClNO₂ |

| Molecular Weight | 167.63 g/mol [1] |

| CAS Number | 1423023-83-9[1] |

| IUPAC Name | 5-amino-2-methylpentanoic acid;hydrochloride[1] |

| SMILES | CC(CCCN)C(=O)O.Cl[1] |

Strategic Approaches to Synthesis

The synthesis of this compound can be approached through several strategic routes. The choice of a particular pathway is often dictated by the availability of starting materials, desired scale of production, and stereochemical considerations. Two robust and scientifically sound approaches are detailed below:

-

Route A: Synthesis via Nitrile Reduction. This classic and reliable method involves the construction of a nitrile-containing precursor, followed by catalytic hydrogenation to yield the primary amine.

-

Route B: Synthesis via Lactam Hydrolysis. This pathway proceeds through the formation of a cyclic amide (lactam), which is subsequently hydrolyzed to afford the target amino acid.

The following sections will provide in-depth protocols for each of these synthetic strategies.

Detailed Synthetic Protocols

Route A: Synthesis via Catalytic Hydrogenation of a Nitrile Intermediate

This synthetic route is predicated on the well-established reduction of a nitrile to a primary amine.[2][3][4][5] The key is the preparation of the requisite nitrile precursor, 5-amino-2-methylpentanenitrile. A plausible approach begins with a suitable halo-nitrile intermediate.

Workflow Diagram for Route A:

Caption: Workflow for the synthesis of this compound via a nitrile intermediate.

Experimental Protocol:

Step 1: Synthesis of N-(4-cyano-4-methylbutyl)phthalimide

-

Rationale: The Gabriel synthesis is a robust method for the conversion of alkyl halides to primary amines, proceeding through a phthalimide intermediate to avoid over-alkylation.

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend potassium phthalimide (1.1 equivalents) in anhydrous dimethylformamide (DMF).

-

To this suspension, add 5-bromo-2-methylpentanenitrile (1.0 equivalent) dropwise at room temperature.

-

Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into ice-water with vigorous stirring to precipitate the product.

-

Filter the solid, wash thoroughly with water, and dry under vacuum to yield N-(4-cyano-4-methylbutyl)phthalimide.

-

Step 2: Synthesis of 5-Amino-2-methylpentanenitrile

-

Rationale: Hydrazinolysis is the standard method for cleaving the phthalimide group to release the primary amine.

-

Procedure:

-

Suspend N-(4-cyano-4-methylbutyl)phthalimide in ethanol in a round-bottom flask.

-

Add hydrazine hydrate (1.5 equivalents) to the suspension.

-

Reflux the mixture for 2-4 hours. A thick precipitate of phthalhydrazide will form.

-

Cool the reaction mixture and acidify with concentrated hydrochloric acid to pH ~1.

-

Filter off the phthalhydrazide precipitate and wash it with a small amount of cold ethanol.

-

Concentrate the filtrate under reduced pressure. The residue is the crude 5-amino-2-methylpentanenitrile hydrochloride. For the next step, it can be used directly or after a simple work-up.

-

Step 3: Hydrolysis to this compound

-

Rationale: Acidic hydrolysis of the nitrile group affords the corresponding carboxylic acid. The use of hydrochloric acid directly yields the hydrochloride salt of the amino acid.

-

Procedure:

-

To the crude 5-amino-2-methylpentanenitrile hydrochloride from the previous step, add a 6 M aqueous solution of hydrochloric acid.

-

Heat the mixture to reflux and maintain for 12-24 hours, until TLC or HPLC analysis indicates complete conversion of the nitrile.

-

Cool the reaction mixture to room temperature and then in an ice bath to crystallize the product.

-

Filter the crystalline solid, wash with a small amount of cold acetone, and dry under vacuum to obtain this compound.

-

Data Summary for Route A:

| Step | Starting Material | Key Reagents | Product | Expected Yield |

| 1 | 5-bromo-2-methylpentanenitrile | Potassium phthalimide, DMF | N-(4-cyano-4-methylbutyl)phthalimide | 85-95% |

| 2 | N-(4-cyano-4-methylbutyl)phthalimide | Hydrazine hydrate, Ethanol | 5-Amino-2-methylpentanenitrile | 80-90% |

| 3 | 5-Amino-2-methylpentanenitrile | 6 M HCl (aq) | This compound | 70-85% |

Route B: Synthesis via Hydrolysis of a Lactam Intermediate

This alternative strategy leverages the formation and subsequent ring-opening of a cyclic amide, specifically 5-methyl-2-piperidone. The hydrolysis of lactams to their corresponding amino acids is a well-established transformation.[6][7][8]

Workflow Diagram for Route B:

Caption: Workflow for the synthesis of this compound via a lactam intermediate.

Experimental Protocol:

Step 1: Synthesis of 5-Methyl-2-piperidone

-

Rationale: Reductive amination of a keto-ester with ammonia, followed by intramolecular cyclization, is an efficient method for the synthesis of lactams.

-

Procedure:

-

In a high-pressure autoclave, charge methyl 2-methyl-5-oxopentanoate and a suitable solvent such as methanol.

-

Add a catalytic amount of a hydrogenation catalyst, for example, Raney Nickel.

-

Cool the autoclave and introduce anhydrous ammonia.

-

Pressurize the system with hydrogen gas (e.g., 50-100 atm).

-

Heat the reaction mixture to 100-150 °C with vigorous stirring for 8-12 hours.

-

After cooling and venting the gases, filter off the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain crude 5-methyl-2-piperidone, which can be purified by distillation or crystallization.

-

Step 2: Hydrolysis to this compound

-

Rationale: The amide bond of the lactam can be cleaved under strong acidic conditions to yield the open-chain amino acid.

-

Procedure:

-

In a round-bottom flask, dissolve 5-methyl-2-piperidone in a 6 M aqueous solution of hydrochloric acid.

-

Heat the solution to reflux for 12-24 hours. Monitor the reaction progress by TLC until the lactam is fully consumed.

-

Cool the reaction mixture to room temperature and then in an ice bath.

-

The product will crystallize out of the solution. Filter the solid, wash with a small amount of cold diethyl ether, and dry under vacuum to yield this compound.

-

Data Summary for Route B:

| Step | Starting Material | Key Reagents | Product | Expected Yield |

| 1 | Methyl 2-methyl-5-oxopentanoate | NH₃, H₂, Raney Ni | 5-Methyl-2-piperidone | 75-85% |

| 2 | 5-Methyl-2-piperidone | 6 M HCl (aq) | This compound | 85-95% |

Purification and Characterization

For both synthetic routes, the final product, this compound, can be further purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether or water/acetone, to achieve high purity (>98%).

Characterization Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the chemical structure of the final product and key intermediates.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the amine, carboxylic acid, and hydrochloride salt.

-

Melting Point Analysis: To assess the purity of the final crystalline product.

Conclusion

The synthesis of this compound can be effectively achieved through multiple synthetic pathways. The two routes detailed in this guide, nitrile reduction and lactam hydrolysis, offer reliable and scalable methods for obtaining this valuable chemical intermediate. The choice of a specific route will depend on the available starting materials and the specific requirements of the research or development project. Careful execution of the experimental protocols and thorough characterization of the final product are crucial for ensuring the quality and reproducibility of the synthesis.

References

Sources

- 1. This compound | C6H14ClNO2 | CID 71757391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. pp.bme.hu [pp.bme.hu]

- 6. From beta-lactams to alpha- and beta-amino acid derived peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. From beta-lactams to alpha- and beta-amino acid derived peptides. (1999) | Claudio Palomo | 66 Citations [scispace.com]

- 8. semanticscholar.org [semanticscholar.org]

An In-depth Technical Guide to 5-Amino-2-methylpentanoic acid hydrochloride: Synonyms, Chemical Relatives, and Scientific Context

Executive Summary

This technical guide provides a comprehensive overview of this compound, a methylated amino acid derivative. The document is structured to serve researchers, medicinal chemists, and drug development professionals by detailing the compound's chemical identity, nomenclature, and, most critically, its relationship to other structurally and functionally significant molecules. By examining its analogs—most notably the blockbuster drugs gabapentin and pregabalin—we contextualize its potential role as a research chemical within the broader field of neuroscience and pharmacology. The guide also outlines plausible synthetic strategies and provides an exemplary experimental protocol, grounding the compound in practical laboratory application.

Chemical Identity and Properties of this compound

This compound is a derivative of pentanoic acid featuring both an amine group and a methyl group on its carbon backbone. The hydrochloride salt form enhances its stability and aqueous solubility, making it suitable for research and laboratory use. As a non-proteinogenic amino acid, its structure invites investigation into its potential biological activities, particularly due to its resemblance to key neurotransmitters and their analogs.

1.1 Core Chemical Attributes

The fundamental properties of this compound are summarized below. These identifiers are critical for accurate sourcing, cataloging, and regulatory compliance in a research setting.

| Property | Value | Source(s) |

| IUPAC Name | 5-amino-2-methylpentanoic acid;hydrochloride | [1] |

| CAS Number | 1423023-83-9 | [1][2][3][4] |

| Molecular Formula | C₆H₁₄ClNO₂ | [1][2][4] |

| Molecular Weight | 167.63 g/mol | [1][2] |

| Canonical SMILES | CC(CCCN)C(=O)O.Cl | [4][5] |

| Parent Compound CID | 19904999 (5-Amino-2-methylpentanoic acid) | [1][6] |

1.2 Physicochemical and Safety Data

While extensive experimental data is not publicly available, computational models and supplier safety data provide initial guidance on handling and properties.

| Parameter | Value / Information | Source(s) |

| Topological Polar Surface Area | 63.32 Ų | [2] |

| Predicted LogP | 0.8678 | [2] |

| GHS Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1][4] |

| Storage Conditions | Sealed in dry, 2-8°C | [2] |

Structural Relatives and Functional Analogs

The scientific interest in this compound is best understood by examining its structural neighbors. The placement of the methyl group and its overall architecture place it within the important class of γ-aminobutyric acid (GABA) analogs.

2.1 Isomeric Landscape

Isomers of a compound can have drastically different biological activities and properties. Key isomers related to the topic compound include:

-

Stereoisomers : The carbon at the 2-position (α-carbon) is a chiral center. Therefore, the compound exists as two enantiomers: (S)-5-Amino-2-methylpentanoic acid and (R)-5-Amino-2-methylpentanoic acid.[7] Commercially available products are often the racemic mixture unless specified. The specific stereochemistry can be crucial for biological receptor interaction.

-

Positional Isomers : Shifting the methyl group to other positions on the pentanoic acid backbone creates distinct molecules. For instance, 5-Amino-4-methylpentanoic acid hydrochloride (PubChem CID: 71757461) is a positional isomer with a different spatial arrangement that would influence its binding to biological targets.[8]

2.2 The GABA Analog Context: Gabapentin and Pregabalin

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS).[9] However, GABA itself has poor bioavailability and does not efficiently cross the blood-brain barrier, limiting its therapeutic use.[9][10][11] This limitation spurred the development of GABA analogs, lipophilic molecules designed to mimic GABA's structure and modulate neuronal activity.

Two of the most successful GABA analogs are gabapentin and pregabalin:

-

Gabapentin (1-(aminomethyl)cyclohexaneacetic acid): Initially designed as a GABA agonist, it was found to exert its effects not by interacting with GABA receptors, but by binding to the α2δ-1 subunit of voltage-gated calcium channels.[12][13][14] This binding reduces the release of excitatory neurotransmitters. It is widely used to treat neuropathic pain and seizures.[12][14][15]

-

Pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid): A structural successor to gabapentin, pregabalin also binds to the α2δ-1 subunit with higher affinity.[16][17][18] Its chemical structure, (S)-3-isobutyl-GABA, highlights the importance of alkyl substitution on the GABA backbone for therapeutic activity.[16] It is approved for treating neuropathic pain, fibromyalgia, and certain types of seizures.[17][19][20]

5-Amino-2-methylpentanoic acid is a structural analog of both GABA and pregabalin. The α-methylation (a methyl group at the C-2 position) is a common strategy in medicinal chemistry to increase metabolic stability against proteolysis and to constrain the molecule's conformation, which can enhance binding affinity and selectivity for its target.[21][22]

Synthesis and Characterization Insights

3.1 Plausible Synthetic Route

A potential high-level retrosynthetic analysis would start from a commercially available precursor like diethyl 2-methylmalonate.

-

Alkylation : The malonic ester is deprotonated with a suitable base (e.g., sodium ethoxide) and reacted with a 3-carbon electrophile containing a protected amine precursor, such as 1-bromo-3-phthalimidopropane. This introduces the required carbon backbone.

-

Hydrolysis and Decarboxylation : The resulting diester is subjected to acidic or basic hydrolysis, which also cleaves the ester groups to carboxylic acids. Gentle heating then promotes decarboxylation, yielding a racemic carboxylic acid with a protected amine.

-

Deprotection : The phthalimide protecting group is removed, typically using hydrazine (Ing-Manske procedure), to reveal the primary amine.

-

Salt Formation : The final free amino acid is treated with hydrochloric acid in an appropriate solvent (e.g., diethyl ether or isopropanol) to precipitate the hydrochloride salt, ensuring stability and ease of handling.

3.2 Analytical Characterization

To ensure the identity and purity of the synthesized compound, a standard battery of analytical techniques is required. This constitutes a self-validating system for any experimental work.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are essential to confirm the carbon skeleton and the placement of the methyl and amino groups.

-

Mass Spectrometry (MS) : Provides the exact molecular weight of the parent ion, confirming the molecular formula.

-

High-Performance Liquid Chromatography (HPLC) : Used to assess the purity of the compound. Chiral HPLC would be necessary to resolve and quantify the (R)- and (S)-enantiomers.

-

Fourier-Transform Infrared (FTIR) Spectroscopy : Confirms the presence of key functional groups, such as the carboxylic acid C=O stretch, O-H and N-H stretches.

Example Experimental Protocol: Competitive Binding Assay

Given its structural similarity to pregabalin, a primary hypothesis is that this compound may interact with the α2δ-1 subunit of voltage-gated calcium channels. The following protocol describes a competitive radioligand binding assay to test this hypothesis.

Objective: To determine the binding affinity (Ki) of this compound for the α2δ-1 subunit using [³H]-gabapentin as the radioligand.

Materials:

-

Membrane preparations from cells overexpressing human α2δ-1 subunit.

-

[³H]-gabapentin (radioligand).

-

Unlabeled gabapentin (positive control).

-

This compound (test compound).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

96-well filter plates and vacuum manifold.

-

Scintillation counter and scintillation fluid.

Methodology:

-

Compound Preparation : Prepare a 10 mM stock solution of this compound in deionized water. Perform serial dilutions in Assay Buffer to create a range of concentrations (e.g., from 1 nM to 1 mM).

-

Assay Setup : In each well of the 96-well plate, add:

-

50 µL of Assay Buffer (for total binding) or 10 µM unlabeled gabapentin (for non-specific binding).

-

50 µL of the test compound at various concentrations.

-

50 µL of [³H]-gabapentin at a final concentration equal to its Kd (e.g., ~20 nM).

-

50 µL of the α2δ-1 membrane preparation (e.g., 20 µg protein/well).

-

-

Incubation : Incubate the plates at room temperature for 60 minutes with gentle agitation to allow the binding reaction to reach equilibrium.

-

Termination and Filtration : Terminate the reaction by rapid filtration through the filter plates using a vacuum manifold. Wash each well three times with 200 µL of ice-cold Assay Buffer to remove unbound radioligand.

-

Quantification : Allow the filter mats to dry completely. Add scintillation fluid to each well and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis :

-

Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

-

Convert CPM to percent inhibition for each concentration of the test compound.

-

Plot percent inhibition versus log[concentration] and fit the data to a sigmoidal dose-response curve using non-linear regression (e.g., GraphPad Prism) to determine the IC₅₀ value.

-

Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of [³H]-gabapentin and Kd is its dissociation constant.

-

Conclusion and Future Directions

This compound stands as a compelling research chemical primarily due to its structural relationship to the gabapentinoid class of drugs. The α-methylation presents a chemically interesting modification to the GABA analog scaffold, warranting investigation into its effects on binding affinity for the α2δ-1 subunit and its overall pharmacokinetic profile. Future research should focus on chiral synthesis to isolate the individual (R)- and (S)-enantiomers and evaluate their biological activities separately. Such studies would provide valuable structure-activity relationship (SAR) data, contributing to the rational design of next-generation CNS-active agents.

References

-

Yogeeswari, P., Sriram, D., & Raghavan, S. (2006). An update on GABA analogs for CNS drug discovery. Recent Patents on CNS Drug Discovery, 1(1), 113-118. Available from: [Link]

-

Study.com. (2021). Pregabalin: Structure, Ingredients & Drug Interactions. Retrieved January 19, 2026, from [Link]

-

Szewczyk, M., Staroń, J., & Bujak, P. (2024). Exploring Various Crystal and Molecular Structures of Gabapentin—A Review. Molecules, 29(5), 1161. Available from: [Link]

- Gentilucci, L., De Marco, R., & Cerisoli, L. (2010). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Current Pharmaceutical Design, 16(28), 3181-3203.

-

Gentilucci, L., et al. (2010). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. PubMed. Available from: [Link]

-

Semantic Scholar. (n.d.). An update on GABA analogs for CNS drug discovery. Retrieved January 19, 2026, from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Available from: [Link]

-

Johnston, G. A. (1992). GABAA agonists as targets for drug development. Clinical and Experimental Pharmacology & Physiology, 19(2), 73-78. Available from: [Link]

-

Wikipedia. (n.d.). Pregabalin. Retrieved January 19, 2026, from [Link]

-

U.S. Food and Drug Administration. (2009). Chemistry Review(s) for Lyrica (pregabalin). Retrieved January 19, 2026, from [Link]

-

Drugs.com. (2023). Gamma-aminobutyric acid analogs. Retrieved January 19, 2026, from [Link]

-

NIST. (n.d.). Pregabalin. NIST Chemistry WebBook. Retrieved January 19, 2026, from [Link]

-

PubChem. (n.d.). Gabapentin. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

PubChem. (n.d.). Pregabalin. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (2006). An update on GABA analogs for CNS drug discovery. Available from: [Link]

-

PubChem. (n.d.). Gabapentin-d6. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

Wikipedia. (n.d.). Gabapentin. Retrieved January 19, 2026, from [Link]

-

Aapptec Peptides. (n.d.). N-Methyl Amino Acids Archives. Retrieved January 19, 2026, from [Link]

-

PubChem. (n.d.). 5-Amino-2-methylpentanoic acid. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

PubChem. (n.d.). (S)-5-Amino-2-methylpentanoic acid. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

PubChem. (n.d.). (2R,4S)-4-amino-5-(biphenyl-4-yl)-2-methylpentanoic acid ethyl ester hydrochloride. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

- Google Patents. (n.d.). Process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid.

- Google Patents. (n.d.). US9206116B2 - Process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid.

- Google Patents. (n.d.). Process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid.

-

Indian Journal of Chemistry. (2009). Note: An efficient total synthesis of (±)-pregabalin. Retrieved January 19, 2026, from [Link]

-

PubChem. (n.d.). 5-Amino-4-methylpentanoic acid hydrochloride. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

Sources

- 1. This compound | C6H14ClNO2 | CID 71757391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. theclinivex.com [theclinivex.com]

- 4. biosynth.com [biosynth.com]

- 5. Buy Pentanoic acid, 5-amino-2-methyl-, methyl ester, hydrochloride | 878497-58-6 [smolecule.com]

- 6. 5-Amino-2-methylpentanoic acid | C6H13NO2 | CID 19904999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (S)-5-Amino-2-methylpentanoic acid | C6H13NO2 | CID 55284073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 5-Amino-4-methylpentanoic acid hydrochloride | C6H14ClNO2 | CID 71757461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. An update on GABA analogs for CNS drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. semanticscholar.org [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Gabapentin | C9H17NO2 | CID 3446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Gabapentin - Wikipedia [en.wikipedia.org]

- 15. Gabapentin CAS#: 60142-96-3 [m.chemicalbook.com]

- 16. Pregabalin - Wikipedia [en.wikipedia.org]

- 17. accessdata.fda.gov [accessdata.fda.gov]

- 18. Pregabalin | C8H17NO2 | CID 5486971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. study.com [study.com]

- 20. drugs.com [drugs.com]

- 21. researchgate.net [researchgate.net]

- 22. α-Methyl Amino Acids - Enamine [enamine.net]

Spectroscopic Characterization of 5-Amino-2-methylpentanoic Acid Hydrochloride: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic signature of 5-Amino-2-methylpentanoic acid hydrochloride (CAS: 1423023-83-9). Due to the limited availability of published experimental spectra for this specific compound, this document leverages foundational spectroscopic principles and data from analogous structures to present a detailed prediction and interpretation of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and interpretations herein are designed to serve as a robust reference for researchers, scientists, and professionals in drug development, aiding in the identification, characterization, and quality control of this and structurally related compounds.

Introduction

This compound is a derivative of valeric acid, featuring both an amino and a methyl functional group.[1][2] As with many amino acid derivatives, it holds potential as a building block in medicinal chemistry and pharmaceutical development. Its structure, containing a chiral center at the second carbon and functional groups at both ends of the aliphatic chain, necessitates a multi-faceted analytical approach for unambiguous characterization.

This guide delves into the core spectroscopic techniques essential for structural elucidation. While experimental data for this specific molecule is not widely published, we can construct a highly accurate, predicted spectroscopic profile. This predictive analysis is grounded in the well-established principles of each technique and validated by comparison with the known spectral data of structurally similar compounds.

Molecular Structure and Properties:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For this compound, analysis in a polar solvent like D₂O or DMSO-d₆ is standard practice. The presence of the hydrochloride salt means the amine group will be protonated (-NH₃⁺), and the carboxylic acid proton may be exchangeable with deuterated solvents.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum provides a wealth of information through chemical shifts (δ), signal multiplicity, and integration. The protonated amine group's hydrogens may appear as a broad singlet and can exchange with D₂O, leading to their disappearance from the spectrum.

Predicted ¹H NMR Data (400 MHz, D₂O)

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-2' (CH₃) | ~1.20 | Doublet | ~7.2 | 3H |

| H-3 (CH₂) | ~1.65 | Multiplet | - | 2H |

| H-4 (CH₂) | ~1.80 | Multiplet | - | 2H |

| H-2 (CH) | ~2.60 | Multiplet | - | 1H |

| H-5 (CH₂) | ~3.00 | Triplet | ~7.6 | 2H |

Causality and Interpretation:

-

H-2' (Methyl Group): This methyl group is attached to a chiral center (C-2), making it diastereotopic. It appears as a doublet due to coupling with the single proton on C-2. Its upfield shift is characteristic of an aliphatic methyl group.

-

H-3 & H-4 (Methylene Groups): These protons form a complex multiplet system. Their signals are expected to be in the aliphatic region, with H-4 likely slightly downfield from H-3 due to its closer proximity to the electron-withdrawing ammonium group.

-

H-2 (Methine Proton): This proton is deshielded by the adjacent carboxylic acid group and is split by the protons on C-3 and the methyl group (H-2'), resulting in a complex multiplet.

-

H-5 (Methylene Group): These protons are adjacent to the electron-withdrawing -NH₃⁺ group, causing a significant downfield shift compared to other methylene groups. The signal is expected to be a triplet due to coupling with the two protons on C-4.

-

-COOH & -NH₃⁺ Protons: The carboxylic acid proton is acidic and will readily exchange with D₂O, rendering it invisible. The ammonium protons would typically appear as a broad singlet, but they too will exchange with D₂O.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon environments and their electronic nature.

Predicted ¹³C NMR Data (100 MHz, D₂O)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-2' (CH₃) | ~17 |

| C-3 (CH₂) | ~28 |

| C-4 (CH₂) | ~32 |

| C-2 (CH) | ~40 |

| C-5 (CH₂) | ~45 |

| C-1 (C=O) | ~180 |

Causality and Interpretation:

-

C-2' (Methyl Carbon): This is the most upfield signal, typical for a simple aliphatic methyl carbon.

-

C-3 & C-4 (Methylene Carbons): These carbons are in the standard aliphatic region. C-4 is expected to be slightly downfield from C-3 due to the influence of the nearby nitrogen.

-

C-2 (Methine Carbon): This carbon is shifted downfield due to the attachment of the carboxylic acid group.

-

C-5 (Methylene Carbon): This carbon is directly attached to the nitrogen, resulting in a downfield shift into the 40-50 ppm range.

-

C-1 (Carbonyl Carbon): The carboxylic acid carbonyl carbon is the most deshielded and appears significantly downfield, as is characteristic.

NMR Experimental Protocol

A self-validating protocol for NMR analysis ensures reproducibility and accuracy.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O, for accurate chemical shift referencing.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve optimal magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum using standard parameters (e.g., 45° pulse, 2-second relaxation delay, 16 scans).

-

¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum of this compound is expected to be dominated by absorptions from the carboxylic acid and the ammonium group.

Predicted Key IR Absorption Bands

| Wave Number (cm⁻¹) | Functional Group | Vibrational Mode |

| 2500-3300 (broad) | O-H (Carboxylic Acid) | Stretching |

| 2800-3100 (broad) | N-H (Ammonium) | Stretching |

| ~2950 | C-H (Aliphatic) | Stretching |

| ~1710 | C=O (Carboxylic Acid) | Stretching |

| 1500-1640 | N-H (Ammonium) | Bending |

| ~1465 | C-H (Aliphatic) | Bending |

Interpretation:

-

O-H and N-H Stretching Region: A very broad and complex absorption is expected from approximately 2500 to 3300 cm⁻¹. This arises from the overlapping signals of the carboxylic acid O-H stretch and the N-H stretching of the ammonium ion (-NH₃⁺). Hydrogen bonding significantly broadens these peaks.

-

C-H Stretching: Just below 3000 cm⁻¹, sharp peaks corresponding to the stretching vibrations of the aliphatic C-H bonds will be present.

-

C=O Stretching: A strong, sharp absorption band around 1710 cm⁻¹ is the hallmark of the carbonyl group in the carboxylic acid.

-

N-H Bending: The bending vibration for the ammonium group is expected in the 1500-1640 cm⁻¹ region.

IR Experimental Protocol (Attenuated Total Reflectance - ATR)

-

Instrument Preparation: Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent like isopropanol.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract the atmospheric CO₂ and H₂O signals.

-

Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure firm contact between the sample and the crystal.

-

Sample Scan: Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: The resulting spectrum is automatically background-subtracted. Label the significant peaks and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For a compound like this, Electrospray Ionization (ESI) is a suitable soft ionization technique.

Predicted Mass Spectrum Data (Positive Ion ESI):

-

Molecular Ion (M+H)⁺: The protonated molecule is expected at m/z ≈ 132.1. This corresponds to the free base (C₆H₁₃NO₂) plus a proton.

-

Key Fragments: Fragmentation can occur through various pathways. Common losses include:

-

Loss of H₂O: [M+H - H₂O]⁺ at m/z ≈ 114.1

-

Loss of COOH (formic acid): [M+H - HCOOH]⁺ at m/z ≈ 86.1

-

Alpha-cleavage adjacent to the nitrogen or carbonyl group.

-

Diagram: Predicted ESI-MS Fragmentation

Caption: Predicted fragmentation pathway for 5-Amino-2-methylpentanoic acid.

Mass Spectrometry Experimental Protocol (LC-MS with ESI)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent mixture, such as 50:50 water:acetonitrile with 0.1% formic acid to promote protonation.

-

Chromatographic Separation (Optional but Recommended): Inject the sample into a Liquid Chromatography (LC) system, typically with a C18 reverse-phase column, to separate the analyte from any impurities before it enters the mass spectrometer.

-

Ionization: The eluent from the LC is directed into the ESI source. A high voltage is applied to the nebulizing needle, creating a fine spray of charged droplets.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

This guide provides a detailed, predictive spectroscopic analysis of this compound. By integrating predicted data from ¹H NMR, ¹³C NMR, IR, and MS, a comprehensive analytical profile has been established. The provided interpretations and experimental protocols offer a foundational framework for scientists engaged in the synthesis, purification, and characterization of this compound. While predicted data is a powerful tool, it is imperative that these predictions are ultimately confirmed with experimental data when the compound is analyzed.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 5-Amino-2-methylpentanoic acid hydrochloride for Researchers, Scientists, and Drug Development Professionals

Introduction: Foundational Physicochemical Characterization in Drug Development

In the journey of a drug candidate from the laboratory to the clinic, a thorough understanding of its fundamental physicochemical properties is paramount. Among these, solubility and stability form the bedrock upon which successful formulation development, pharmacokinetic profiling, and ultimately, therapeutic efficacy are built.[1] This guide provides a comprehensive technical framework for characterizing the solubility and stability of 5-Amino-2-methylpentanoic acid hydrochloride (C₆H₁₄ClNO₂, Molecular Weight: 167.63 g/mol ), a key intermediate or active pharmaceutical ingredient (API) of interest.[2] As a Senior Application Scientist, my objective is not merely to present protocols, but to elucidate the scientific rationale behind each experimental choice, ensuring a robust and self-validating approach to characterization.

Part 1: Solubility Profiling of this compound